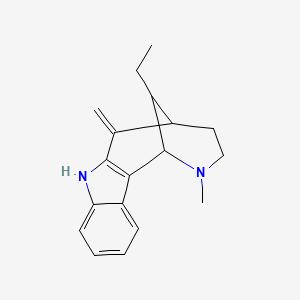
2,6-Dimethylbenzoquinone
Overview
Description
Synthesis Analysis
The synthesis of 2,6-dimethylbenzoquinone and related compounds often involves intricate chemical reactions. For instance, the synthesis of novel prenylated quinone derivatives from the New Zealand brown alga Perithalia capillaris includes key steps like consecutive Claisen rearrangements, highlighting the complexity of synthesizing such molecules (Coombes & Moody, 2008). Another example includes the synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404), which involves dibromination of 3,4-dimethylbenzoic acid followed by regioselective coupling, demonstrating the diverse methods employed in the synthesis of dimethylbenzoquinone derivatives (Yang & Denny, 2009).
Molecular Structure Analysis
The molecular structure of 2,6-dimethylbenzoquinone and its derivatives is characterized by X-ray crystallography and other spectroscopic techniques. For instance, the structure of a related compound, 5,8-dimethyl-6-nitro-4-quinolone, was confirmed by X-ray crystallography, illustrating the importance of structural analysis in understanding the properties of these molecules (Outt et al., 1998).
Chemical Reactions and Properties
2,6-Dimethylbenzoquinone undergoes various chemical reactions, including oxidation and coupling reactions. The electrochemical oxidation of related compounds like 2,3-dimethylhydroquinone has been studied, showing how p-benzoquinone is generated and reacts with nucleophiles to form diverse products (Hosseiny Davarani et al., 2006). Furthermore, the chemical oxidation of 2,6-dimethylaniline in the Fenton process reveals the formation of 2,6-dimethylphenol, 2,6-dimethylbenzoquinone, and other intermediates, highlighting the reaction pathways of these compounds (Masomboon et al., 2009).
Physical Properties Analysis
The physical properties of 2,6-dimethylbenzoquinone, such as solubility, lipophilicity, and melting point, are crucial for its applications in various fields. Studies on derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine have investigated their solubility and lipophilicity, which are essential for their biological activity and applications in pharmaceuticals (Sperandeo et al., 1994).
Chemical Properties Analysis
The chemical properties of 2,6-dimethylbenzoquinone, such as its reactivity, stability, and ability to undergo redox reactions, are integral to its function in chemical synthesis and biological systems. The photochemical behavior of 2,6-dimethylbenzoquinone in various environments illustrates its reactivity and the formation of products like 2,6-dimethylhydroquinone and 3-hydroxy-2,6-dimethylbenzoquinone (Mazellier & Bolte, 1996).
Scientific Research Applications
Atmospheric and Water Environments Analysis
2,6-Dimethylbenzoquinone has been studied for its role in atmospheric and water environments. Bai et al. (2019) investigated the elimination mechanisms and dynamics of 2,6-dimethylbenzoquinone, focusing on its interaction with ·OH radicals and TiO2-clusters. They found that water molecules play a crucial role in the transformation of alkoxy radicals and exhibit catalytic performance in enol-ketone tautomerism. Their research also indicates that TiO2-clusters can effectively trap dimethylbenzoquinones, highlighting the compound's importance in the study of organic aerosol formation under polluted environments (Bai et al., 2019).
Electrophysiological Study
The electrophysiological properties of 2,6-dimethylbenzoquinone have been examined by Hay et al. (2007). They analyzed the redox characteristics of 2,6-dimethylbenzoquinone in various systems, including its interaction with a small model protein. This study provides insights into the redox behavior of protein-ligated 2,6-dimethylbenzoquinone, which is crucial for understanding its potential applications in biochemical and medical research (Hay et al., 2007).
Environmental Degradation
Masomboon et al. (2009, 2010) conducted in-depth studies on the chemical degradation of 2,6-dimethylaniline, a precursor of 2,6-dimethylbenzoquinone, using the Fenton process. They identified various intermediates including 2,6-dimethylbenzoquinone, providing valuable insights into the oxidation pathways and potential environmental impact of this compound (Masomboon et al., 2009), (Masomboon et al., 2010).
Biodegradation
Ji et al. (2019) explored the biodegradation of 2,6-dimethylphenol, a related compound to 2,6-dimethylbenzoquinone, by Mycobacterium neoaurum. Their research provides insights into the microbial degradation of dimethylphenols, proposing a metabolic pathway and indicating the potential for bioremediation of environments contaminated with such compounds (Ji et al., 2019).
Antimicrobial Activities
Park et al. (2014) evaluated the antimicrobial activities of 2,6-dimethylbenzoquinone analogues against various food-borne bacteria. Their findings suggest potential applications of these compounds in food preservation and as supplemental agents in the food industry (Park et al., 2014).
Chemical Synthesis
In the field of chemical synthesis, 2,6-dimethylbenzoquinone has been used in various reactions. For instance, Trost et al. (2012) utilized it in the palladium-catalyzed alkylation of 1,4-dienes, demonstrating its role in facilitating specific chemical transformations (Trost et al., 2012). Li et al. (2013) employed it in the allylic C-H alkylation with a CF3-containing nucleophile, showcasing its utility in constructing specific molecular structures (Li et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for 2,6-Dimethylbenzoquinone were not found in the search results, its potential uses as an organic intermediate and its role in the curing process of resins suggest areas for further exploration .
Relevant Papers
One relevant paper discusses the oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent . Another paper provides safety data and discusses the hazards associated with 2,6-Dimethylbenzoquinone .
properties
IUPAC Name |
2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUUPBBLQWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200664 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzoquinone | |
CAS RN |
527-61-7 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



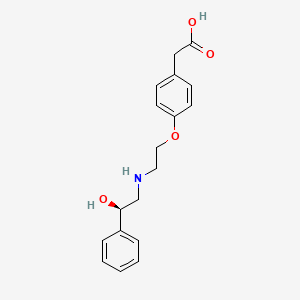
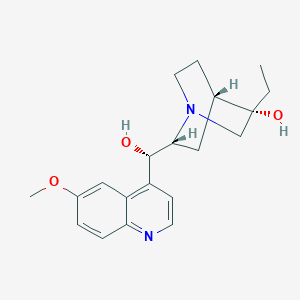





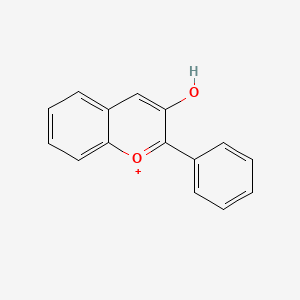


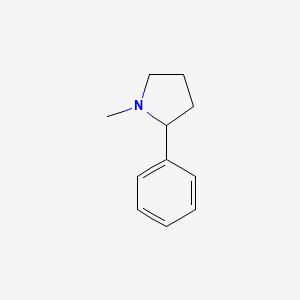
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
